molecular formula C18H18N2O3S B288507 4-propoxy-N-(2-pyridinyl)-1-naphthalenesulfonamide

4-propoxy-N-(2-pyridinyl)-1-naphthalenesulfonamide

Cat. No. B288507
M. Wt: 342.4 g/mol
InChI Key: DOPGDEXLJDYLPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-propoxy-N-(2-pyridinyl)-1-naphthalenesulfonamide, also known as PPNS, is a chemical compound that has been extensively studied for its potential as a therapeutic agent. The compound is a sulfonamide derivative and has been shown to have significant biological activity in various scientific research studies.

Mechanism of Action

The mechanism of action of 4-propoxy-N-(2-pyridinyl)-1-naphthalenesulfonamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in the body. 4-propoxy-N-(2-pyridinyl)-1-naphthalenesulfonamide has been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of pH in the body. 4-propoxy-N-(2-pyridinyl)-1-naphthalenesulfonamide also inhibits the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators in the body.
Biochemical and Physiological Effects:
4-propoxy-N-(2-pyridinyl)-1-naphthalenesulfonamide has been shown to have significant biochemical and physiological effects in various scientific research studies. The compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 4-propoxy-N-(2-pyridinyl)-1-naphthalenesulfonamide has also been shown to reduce inflammation by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. Additionally, 4-propoxy-N-(2-pyridinyl)-1-naphthalenesulfonamide has been shown to modulate the immune system by inhibiting the activity of immune cells such as T cells and B cells.

Advantages and Limitations for Lab Experiments

4-propoxy-N-(2-pyridinyl)-1-naphthalenesulfonamide has several advantages for lab experiments, including its high potency and specificity for various targets in the body. However, the compound also has limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on 4-propoxy-N-(2-pyridinyl)-1-naphthalenesulfonamide, including further studies on its mechanism of action, its potential as a therapeutic agent for various diseases, and its potential as a tool for studying various biological processes in the body. Additionally, further research is needed to optimize the synthesis of 4-propoxy-N-(2-pyridinyl)-1-naphthalenesulfonamide and to develop more efficient methods for delivering the compound to target tissues in the body.
In conclusion, 4-propoxy-N-(2-pyridinyl)-1-naphthalenesulfonamide is a chemical compound that has significant potential as a therapeutic agent for various diseases. The compound has been extensively studied for its biological activity and has been shown to have significant effects on various biochemical and physiological processes in the body. Future research on 4-propoxy-N-(2-pyridinyl)-1-naphthalenesulfonamide is needed to fully understand its mechanism of action and to develop more efficient methods for delivering the compound to target tissues in the body.

Synthesis Methods

The synthesis of 4-propoxy-N-(2-pyridinyl)-1-naphthalenesulfonamide involves the reaction of 4-propoxy-1-naphthalenesulfonyl chloride with 2-pyridinecarboxamide in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform and is typically carried out at room temperature. The resulting product is then purified by column chromatography to obtain pure 4-propoxy-N-(2-pyridinyl)-1-naphthalenesulfonamide.

Scientific Research Applications

4-propoxy-N-(2-pyridinyl)-1-naphthalenesulfonamide has been studied extensively for its potential as a therapeutic agent in various scientific research studies. The compound has been shown to have significant biological activity in inhibiting the growth of cancer cells, reducing inflammation, and modulating the immune system. 4-propoxy-N-(2-pyridinyl)-1-naphthalenesulfonamide has also been studied for its potential as an anti-diabetic agent and as a treatment for neurological disorders such as Alzheimer's disease.

properties

Product Name

4-propoxy-N-(2-pyridinyl)-1-naphthalenesulfonamide

Molecular Formula

C18H18N2O3S

Molecular Weight

342.4 g/mol

IUPAC Name

4-propoxy-N-pyridin-2-ylnaphthalene-1-sulfonamide

InChI

InChI=1S/C18H18N2O3S/c1-2-13-23-16-10-11-17(15-8-4-3-7-14(15)16)24(21,22)20-18-9-5-6-12-19-18/h3-12H,2,13H2,1H3,(H,19,20)

InChI Key

DOPGDEXLJDYLPB-UHFFFAOYSA-N

SMILES

CCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC3=CC=CC=N3

Canonical SMILES

CCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC3=CC=CC=N3

solubility

0.4 [ug/mL]

Origin of Product

United States

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